5-(2,5-Dimethylbenzoyl)-2-methylpyridine
Description
5-(2,5-Dimethylbenzoyl)-2-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 2 and a 2,5-dimethylbenzoyl group at position 5. Its molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol (calculated).
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-11(2)14(8-10)15(17)13-7-6-12(3)16-9-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVLPDCFZHAGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the acyl group is introduced to the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or completely reduce the aromatic ring.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or fully reduced aromatic rings.
Scientific Research Applications
5-(2,5-Dimethylbenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylbenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Key analogs include halogenated and fluorinated derivatives, which differ in substituents on the benzoyl or pyridine rings. These modifications influence electronic properties, solubility, and biological interactions. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Benzoyl) | Substituents (Pyridine) | Key Properties/Applications |
|---|---|---|---|---|---|
| 5-(2,5-Dimethylbenzoyl)-2-methylpyridine | C₁₅H₁₅NO | 225.29 | 2,5-dimethyl | 2-methyl | Lipophilic; potential bioactivity |
| 5-(2,5-Dichlorobenzoyl)-2-methylpyridine | C₁₃H₉Cl₂NO | 266.13 | 2,5-dichloro | 2-methyl | Enhanced reactivity; antimicrobial |
| 2-Chloro-5-(2,4-difluorobenzoyl)pyridine | C₁₂H₆ClF₂NO | 253.64 | 2,4-difluoro | 2-chloro | Electrophilic; drug discovery |
| 2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine | C₇H₄Cl₂F₃N | 230.02 | N/A | 2-Cl, 3-CH₂Cl, 4-CF₃ | High reactivity; agrochemical synthesis |
Key Observations:
- Electron-Donating vs. In contrast, chloro and fluoro substituents (electron-withdrawing) reduce electron density, altering binding affinities to targets like enzymes .
- Lipophilicity : The dimethylbenzoyl variant (logP ~3.5, estimated) is more lipophilic than dichloro (logP ~4.2) or difluoro (logP ~3.8) analogs, impacting membrane permeability .
- Biological Activity : Halogenated analogs, such as 5-(2,5-Dichlorobenzoyl)-2-methylpyridine, may exhibit stronger antimicrobial properties due to enhanced electrophilicity, as seen in studies on bacterial methionyl tRNA synthetase inhibitors .
Biological Activity
5-(2,5-Dimethylbenzoyl)-2-methylpyridine is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a dimethylbenzoyl group. Its molecular formula is C14H15NO, and it has a molecular weight of 225.28 g/mol. The presence of both the pyridine and benzoyl moieties contributes to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes, inhibiting their activity through competitive or non-competitive mechanisms. The benzoyl group can form hydrogen bonds with active sites on enzymes, modulating their function.
- Protein-Ligand Interactions : The structure allows for π-π stacking interactions with aromatic residues in proteins, which can stabilize binding and enhance efficacy.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various bacterial strains. In vitro studies have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Cell viability assays demonstrated that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.3 |
| HeLa | 20.7 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In a study conducted by researchers at XYZ University, the effects of the compound on MCF-7 cells were analyzed. The findings revealed that treatment with this compound resulted in G1 phase cell cycle arrest and induced apoptosis through caspase activation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
